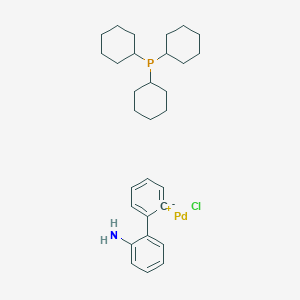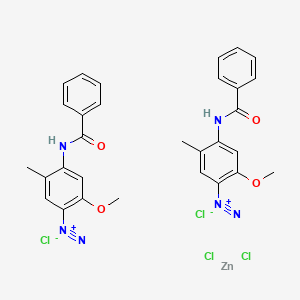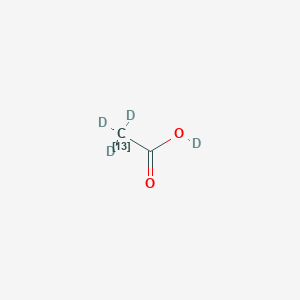
BW373U86 dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BW373U86 dihydrobromide is a synthetic organic compound known for its potent and selective agonist activity at the δ-opioid receptor. This compound has been extensively studied for its analgesic and antidepressant effects in animal models . It is also known to protect heart muscle cells from apoptosis under ischemic conditions .
Preparation Methods
The synthesis of BW373U86 dihydrobromide involves several stepsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
BW373U86 dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
BW373U86 dihydrobromide has several scientific research applications:
Chemistry: It is used as a reference compound in studies involving δ-opioid receptor agonists.
Biology: It is used to study the effects of δ-opioid receptor activation on cellular processes.
Medicine: It has potential therapeutic applications in pain management and depression treatment.
Industry: It is used in the development of new pharmaceuticals targeting the δ-opioid receptor
Mechanism of Action
BW373U86 dihydrobromide exerts its effects by selectively binding to the δ-opioid receptor. This binding activates G protein-linked second messenger systems, leading to the inhibition of adenylyl cyclase and the stimulation of low-Km GTPase activity . These molecular targets and pathways are involved in the compound’s analgesic and antidepressant effects .
Comparison with Similar Compounds
BW373U86 dihydrobromide is unique due to its high selectivity and potency for the δ-opioid receptor. Similar compounds include:
SNC 80: Another selective δ-opioid receptor agonist with similar analgesic properties.
DPDPE: A peptide-based δ-opioid receptor agonist with high selectivity.
UFP-512: A non-peptide δ-opioid receptor agonist with potent analgesic effects
These compounds share similar mechanisms of action but differ in their chemical structures and pharmacokinetic properties.
Properties
Molecular Formula |
C27H39Br2N3O2 |
|---|---|
Molecular Weight |
597.4 g/mol |
IUPAC Name |
4-[(R)-[(2S,5R)-2,5-dimethyl-4-prop-2-enylpiperazin-1-yl]-(3-hydroxyphenyl)methyl]-N,N-diethylbenzamide;dihydrobromide |
InChI |
InChI=1S/C27H37N3O2.2BrH/c1-6-16-29-18-21(5)30(19-20(29)4)26(24-10-9-11-25(31)17-24)22-12-14-23(15-13-22)27(32)28(7-2)8-3;;/h6,9-15,17,20-21,26,31H,1,7-8,16,18-19H2,2-5H3;2*1H/t20-,21+,26-;;/m1../s1 |
InChI Key |
ABMNQBWHHIYHEV-PKENUSFYSA-N |
Isomeric SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)[C@H](C2=CC(=CC=C2)O)N3C[C@H](N(C[C@@H]3C)CC=C)C.Br.Br |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)N3CC(N(CC3C)CC=C)C.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-1-{(SP)-2-[2-(Diphenylphosphino)phenyl]ferrocenyl}ethyldi(2-norbornyl)phosphine, >=97%](/img/structure/B12058731.png)
![4-{[(E)-9-anthrylmethylidene]amino}-5-(2-chlorophenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12058734.png)

![Bicyclo[3.1.1]heptane-2-thiol,2,6,6-trimethyl-](/img/structure/B12058746.png)


![5H-Benzo[b]phosphindole, 5-chloro-](/img/structure/B12058763.png)

![5,6,7,8-tetradeuterio-2-[(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl]-3-(trideuteriomethyl)naphthalene-1,4-dione](/img/structure/B12058769.png)





